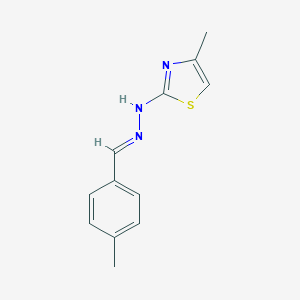
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, which are involved in the regulation of inflammation, pain, and cell growth.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide in lab experiments is its ability to selectively target certain enzymes and receptors in the body, which makes it a useful tool for investigating the underlying mechanisms of various biological processes. However, one of the limitations of using this compound is that it can be difficult to obtain a pure sample, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate its mechanism of action and to investigate its potential applications in drug discovery and development. Finally, more studies are needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is a chemical compound with potential applications in drug discovery and development. It has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties, as well as its potential use in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide involves the reaction of 4-methoxyphenylacetic acid and 2-methylcyclohexylamine with acryloyl chloride. The reaction takes place in the presence of a catalyst such as triethylamine and is carried out under reflux conditions. The resulting product is purified using column chromatography to obtain a pure sample of 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been extensively used in scientific research for its potential applications in drug discovery and development. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide |
|---|---|
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
(E)-3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide |
InChI |
InChI=1S/C17H23NO2/c1-13-5-3-4-6-16(13)18-17(19)12-9-14-7-10-15(20-2)11-8-14/h7-13,16H,3-6H2,1-2H3,(H,18,19)/b12-9+ |
Clave InChI |
BJJSFTWTEMKGGM-FMIVXFBMSA-N |
SMILES isomérico |
CC1CCCCC1NC(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES |
CC1CCCCC1NC(=O)C=CC2=CC=C(C=C2)OC |
SMILES canónico |
CC1CCCCC1NC(=O)C=CC2=CC=C(C=C2)OC |
Solubilidad |
4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)
![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)
![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)
![isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255309.png)



![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)
![6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255320.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B255323.png)
![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255327.png)
![2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B255328.png)